1-Amino-2,2-dimethylhexan-3-ol
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Overview
Description
1-Amino-2,2-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO It is a primary amine and an alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,2-dimethylhexan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylhexan-3-one with ammonia or an amine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,2-dimethylhexan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dimethylhexan-3-one or 2,2-dimethylhexanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Amino-2,2-dimethylhexan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Amino-2,2-dimethylhexan-3-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to various biological effects.
Comparison with Similar Compounds
1-Amino-2,2-dimethylhexan-3-ol can be compared with other similar compounds, such as:
2-Amino-2-methyl-1-propanol: Similar in structure but with a shorter carbon chain.
1-Amino-2,2-dimethylpropan-3-ol: Similar functional groups but different carbon chain branching.
2-Amino-2-methyl-1,3-propanediol: Contains an additional hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-2,2-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-5-7(10)8(2,3)6-9/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
FUWSUUVNMFZREC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)(C)CN)O |
Origin of Product |
United States |
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